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An in-depth exploration of the seminal discovery, experimental characterization, and

neurobiological significance of the endogenous opioid peptide, Leu-enkephalin.

This technical guide provides a comprehensive overview of the discovery and history of Leu-
enkephalin, a pivotal moment in neuroscience and pharmacology. Tailored for researchers,

scientists, and drug development professionals, this document details the scientific context of

its discovery, the key experimental protocols that led to its identification, and the quantitative

data that defines its biological activity. It further explores its biosynthesis and the signaling

pathways it modulates, offering a foundational understanding of this crucial neuropeptide.

The Dawn of Endogenous Opioids: A Historical
Perspective
The journey to uncover Leu-enkephalin began not with the peptide itself, but with a question

that intrigued scientists for years: why do opioid drugs like morphine exert such profound and

specific effects on the brain? The answer began to emerge in 1973, when independent

research teams successfully identified stereospecific opioid binding sites in the central nervous

system. This discovery of opiate receptors strongly suggested the existence of a naturally

occurring, or endogenous, ligand that these receptors were designed to bind.

This hypothesis ignited an intense scientific pursuit. In 1975, John Hughes and Hans W.

Kosterlitz of the University of Aberdeen, Scotland, culminated this search with their landmark

discovery.[1][2][3][4] They isolated and identified two small peptides from porcine brain extracts
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that mimicked the effects of morphine and whose actions were blocked by the opioid

antagonist, naloxone.[3] They named these pentapeptides "enkephalins," meaning "in the

head." The two forms were distinguished by their C-terminal amino acid: Methionine-

enkephalin and Leucine-enkephalin. Leu-enkephalin, with the amino acid sequence Tyr-Gly-

Gly-Phe-Leu, was thus introduced to the scientific world, opening a new chapter in our

understanding of pain, emotion, and addiction.

Experimental Protocols: The Path to Discovery
The identification of Leu-enkephalin was a testament to meticulous experimental design,

relying on a combination of classic pharmacology and emerging biochemical techniques. The

following sections detail the core methodologies employed by Hughes, Kosterlitz, and their

colleagues.

Isolation and Purification of Enkephalins from Porcine
Brain
The initial challenge was to isolate the active substance from complex brain tissue. The

researchers developed a multi-step extraction and purification protocol to achieve this.

Methodology:

Tissue Extraction: Porcine brains were homogenized in an acidic medium (e.g., 0.1 M HCl)

to inactivate proteolytic enzymes and precipitate larger proteins.

Adsorption Chromatography: The resulting supernatant was passed through a column

containing Amberlite XAD-2 resin. This non-polar resin selectively adsorbs small organic

molecules, including peptides like the enkephalins, while allowing salts and other polar

molecules to pass through.

Elution: The enkephalins and other adsorbed molecules were then eluted from the resin

using an organic solvent, typically methanol.

Gel Filtration Chromatography: The methanol eluate was further fractionated using a

Sephadex G-15 column. This technique separates molecules based on size, allowing for the

separation of the small enkephalin pentapeptides from larger endorphins and other

molecules.
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Bioassay-Guided Fractionation: Throughout the purification process, each fraction was

tested for opioid activity using the guinea pig ileum bioassay to guide the researchers toward

the fractions containing the active compound.

Bioassay for Opioid Activity: The Guinea Pig Ileum
Preparation
A cornerstone of the discovery was the use of classic bioassays, particularly the guinea pig

ileum and mouse vas deferens preparations. These tissues are rich in opioid receptors and

provide a robust and sensitive system for detecting opioid activity.

Methodology:

Tissue Preparation: A segment of the guinea pig ileum is suspended in an organ bath

containing a physiological salt solution (Krebs-Henseleit solution) maintained at 37°C and

aerated with a gas mixture (95% O2, 5% CO2).

Electrical Stimulation: The nerve endings within the ileum are electrically stimulated, causing

the release of acetylcholine and subsequent muscle contraction. The magnitude of these

contractions is recorded.

Application of Test Substance: Aliquots from the brain extract fractions were added to the

organ bath. The presence of an opioid agonist, like Leu-enkephalin, inhibits the release of

acetylcholine, leading to a dose-dependent reduction in the amplitude of the electrically-

evoked contractions.

Antagonist Confirmation: The specificity of the effect was confirmed by adding the opioid

antagonist naloxone. Naloxone competes with the opioid agonist for receptor binding,

thereby reversing the inhibitory effect and restoring the muscle contractions.

Amino Acid Sequencing: Unveiling the Structure
Once a purified active fraction was obtained, the next critical step was to determine its chemical

structure. In 1975, this was accomplished using a combination of Edman degradation and

mass spectrometry.

Methodology (Dansyl-Edman Procedure):
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N-Terminal Labeling: The free N-terminal amino group of the peptide is reacted with

phenylisothiocyanate (PITC) under mildly alkaline conditions to form a phenylthiocarbamoyl

(PTC) peptide.

Cleavage: The peptide is then treated with a strong acid (e.g., trifluoroacetic acid). This

cleaves the bond between the first and second amino acid, releasing the N-terminal residue

as a thiazolinone derivative, leaving the rest of the peptide intact.

Conversion and Identification: The unstable thiazolinone derivative is converted to a more

stable phenylthiohydantoin (PTH)-amino acid. This PTH-amino acid is then identified using

chromatography (e.g., HPLC) by comparing its retention time to that of known PTH-amino

acid standards.

Repetitive Cycles: The remaining peptide, now one residue shorter, is subjected to the next

cycle of Edman degradation to identify the subsequent amino acid in the sequence.

Mass Spectrometry: This technique was used in parallel to confirm the amino acid sequence

and the overall mass of the pentapeptide, providing conclusive structural evidence.

Quantification in Tissues: Radioimmunoassay (RIA)
Following the discovery, radioimmunoassay (RIA) became a crucial tool for quantifying the

concentration of Leu-enkephalin in various tissues and fluids.

Methodology:

Antibody Generation: Specific antibodies that recognize and bind to Leu-enkephalin are

produced by immunizing animals with a Leu-enkephalin-protein conjugate.

Competitive Binding: The assay is based on the principle of competitive binding. A known

quantity of radiolabeled Leu-enkephalin (e.g., with ¹²⁵I) is mixed with the sample containing

an unknown amount of unlabeled Leu-enkephalin and a limited amount of the specific

antibody.

Incubation and Separation: During incubation, the labeled and unlabeled Leu-enkephalin
compete for the binding sites on the antibody. Afterward, the antibody-bound enkephalin is
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separated from the free enkephalin, often by precipitating the antibodies with a second

antibody.

Detection and Quantification: The radioactivity of the bound fraction is measured using a

gamma counter. The amount of radioactivity is inversely proportional to the concentration of

unlabeled Leu-enkephalin in the sample.

Standard Curve: A standard curve is generated using known concentrations of unlabeled

Leu-enkephalin, from which the concentration in the unknown samples can be accurately

determined.

Quantitative Data on Leu-Enkephalin
The functional characteristics of Leu-enkephalin are defined by its binding affinity to opioid

receptors and its distribution throughout the nervous system.

Receptor Binding Affinity
Leu-enkephalin acts as an agonist at both µ (mu) and δ (delta) opioid receptors, with a

notable preference for the δ-opioid receptor. The binding affinity is typically expressed as the

inhibition constant (Ki), which represents the concentration of the ligand required to occupy

50% of the receptors.

Ligand Receptor Subtype Binding Affinity (Ki) [nM]

Leu-Enkephalin δ-Opioid Receptor (δOR) 1.26

Leu-Enkephalin µ-Opioid Receptor (µOR) 1.7

Regional Distribution in the Human Central Nervous
System
Leu-enkephalin is widely distributed throughout the central nervous system, with

concentrations varying significantly across different brain regions. This distribution corresponds

closely with the location of opiate receptors, underscoring its role as a key endogenous

neuromodulator.
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Brain Region
Leu-Enkephalin Concentration (pmol/g
wet wt.)

Globus Pallidus Highest (76-650)

Putamen Highest (76-650)

Substantia Nigra Highest (76-650)

Amygdala Highest (76-650)

Head of Caudate Highest (76-650)

Hypothalamus Highest (76-650)

Pituitary Highest (76-650)

Infundibular Stalk Highest (76-650)

Frontal Cortex Lowest (23-49)

Cerebellum Lowest (23-49)

Visualizing the Core Concepts
The following diagrams illustrate the key processes related to the discovery and function of

Leu-enkephalin.
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Caption: Experimental workflow for the discovery of Leu-enkephalin.
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Caption: Biosynthesis of Leu-enkephalin from precursor proteins.
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Caption: G-protein signaling pathway of Leu-enkephalin.

Conclusion
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The discovery of Leu-enkephalin in 1975 was a watershed moment in neuroscience,

confirming the existence of the body's own opioid system. The innovative application of

bioassays, chromatography, and peptide sequencing techniques by Hughes and Kosterlitz not

only unveiled the structure of this novel pentapeptide but also laid the groundwork for the

discovery of a whole family of endogenous opioid peptides. This foundational work has

profoundly influenced our understanding of pain modulation, reward pathways, and stress

responses, and continues to inform the development of novel analgesic therapies with

improved side-effect profiles. The story of Leu-enkephalin is a powerful example of how

fundamental research into physiological mechanisms can unlock entirely new fields of

therapeutic possibility.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b3434584?utm_src=pdf-body
https://www.benchchem.com/product/b3434584?utm_src=pdf-body
https://www.benchchem.com/product/b3434584?utm_src=pdf-custom-synthesis
https://www.mdpi.com/1420-3049/24/24/4542
https://www.mdpi.com/1420-3049/24/24/4542
http://www.phoenixbiotech.net/catalog/repository/QCdata_RIK/RK-024-21.pdf
https://www.researchgate.net/publication/228039922_Peptide_Sequencing_by_Edman_Degradation
https://pubmed.ncbi.nlm.nih.gov/32491696/
https://www.benchchem.com/product/b3434584#discovery-and-history-of-leu-enkephalin
https://www.benchchem.com/product/b3434584#discovery-and-history-of-leu-enkephalin
https://www.benchchem.com/product/b3434584#discovery-and-history-of-leu-enkephalin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3434584?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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